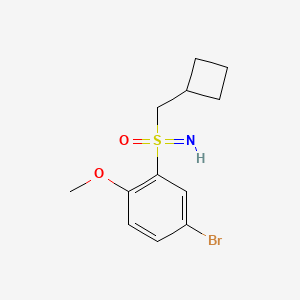
(5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanone:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanone typically involves the following steps:
Bromination: : Starting with 2-methoxybenzene, bromination at the 5-position is achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Cyclobutylmethyl Group Addition: : The cyclobutylmethyl group is introduced through a nucleophilic substitution reaction, where cyclobutylmethyl halide reacts with the brominated compound.
Formation of Sulfanone Group: : The sulfanone group is introduced through oxidation of the corresponding thiol derivative using oxidizing agents like hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanone: can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using agents like hydrogen peroxide or sodium hypochlorite.
Reduction: : Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can be carried out with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, sodium hypochlorite
Reduction: : Lithium aluminum hydride
Substitution: : Cyclobutylmethyl halide, various nucleophiles
Major Products Formed
Oxidation: : Sulfonic acids, sulfonyl chlorides
Reduction: : Thiol derivatives
Substitution: : Substituted phenyl derivatives
Scientific Research Applications
(5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanone: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for its use in drug development, particularly in the design of new therapeutic agents.
Industry: : Employed in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. The exact mechanism can vary depending on the biological system and the specific application.
Comparison with Similar Compounds
(5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanone: is unique due to its specific structural features, such as the presence of the bromo and methoxy groups on the phenyl ring and the cyclobutylmethyl group. Similar compounds include:
5-bromo-2-methoxybenzenesulfonyl chloride
Cyclobutylmethyl phenyl sulfone derivatives
Properties
IUPAC Name |
(5-bromo-2-methoxyphenyl)-(cyclobutylmethyl)-imino-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-16-11-6-5-10(13)7-12(11)17(14,15)8-9-3-2-4-9/h5-7,9,14H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYVLMIZTQLZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=N)(=O)CC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














